
Tricyclo(3.3.1.13,7)decane-1-carboxamide, N-(2-((ethylamino)carbonyl)-4,5-dimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo(33113,7)decane-1-carboxamide, N-(2-((ethylamino)carbonyl)-4,5-dimethoxyphenyl)- is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(33113,7)decane-1-carboxamide, N-(2-((ethylamino)carbonyl)-4,5-dimethoxyphenyl)- involves multiple steps, starting with the preparation of the tricyclic core This core can be synthesized through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
Tricyclo(3.3.1.13,7)decane-1-carboxamide, N-(2-((ethylamino)carbonyl)-4,5-dimethoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylamino carbonyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Tricyclo(3.3.1.13,7)decane-1-carboxamide, N-(2-((ethylamino)carbonyl)-4,5-dimethoxyphenyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Tricyclo(3.3.1.13,7)decane-1-carboxamide, N-(2-((ethylamino)carbonyl)-4,5-dimethoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- Tricyclo(3.3.1.13,7)decane-1-carboxamide, N-(2-bromoethyl)-
- Tricyclo(3.3.1.13,7)decane-1-carboxamide, N-[1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl]-
Uniqueness
Tricyclo(3.3.1.13,7)decane-1-carboxamide, N-(2-((ethylamino)carbonyl)-4,5-dimethoxyphenyl)- is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
318499-51-3 |
|---|---|
Molecular Formula |
C22H30N2O4 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[2-(ethylcarbamoyl)-4,5-dimethoxyphenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C22H30N2O4/c1-4-23-20(25)16-8-18(27-2)19(28-3)9-17(16)24-21(26)22-10-13-5-14(11-22)7-15(6-13)12-22/h8-9,13-15H,4-7,10-12H2,1-3H3,(H,23,25)(H,24,26) |
InChI Key |
HQGJJPXIORZCJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1NC(=O)C23CC4CC(C2)CC(C4)C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


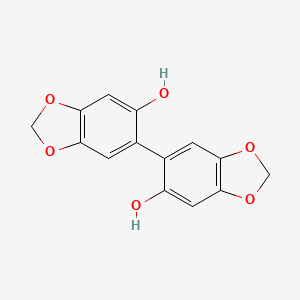


![(5r,6s)-5-Ethenyl-4a-hydroxy-6-[(2s,3r,4s,5s,6r)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[5,4-c]pyran-1-one](/img/structure/B12806896.png)

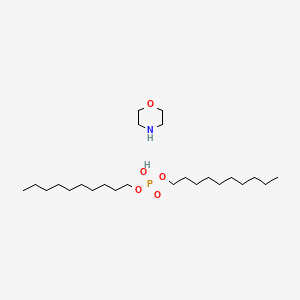
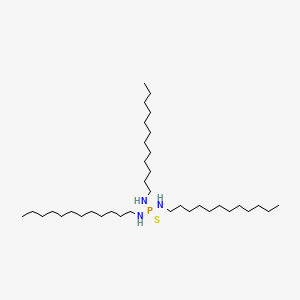


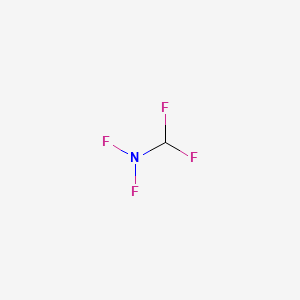
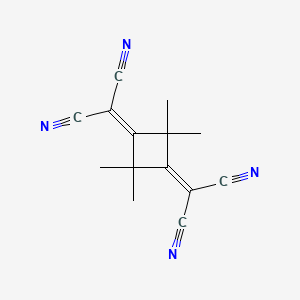
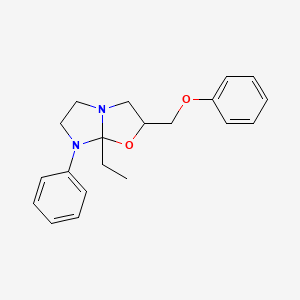
![sodium;(6S,7R)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12806969.png)
![4-(2-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12806974.png)
